N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the pyridin-2-yloxy group, and the attachment of the 2-chlorophenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridin-2-yloxy group using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and bases (e.g., sodium hydride). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signal transduction and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,3s,5S)-N-(2-fluorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
- (1R,3s,5S)-N-(2-bromophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
- (1R,3s,5S)-N-(2-methylphenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide
Uniqueness
The uniqueness of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide lies in its specific substitution pattern and the presence of the 2-chlorophenyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-16-5-1-2-6-17(16)22-19(24)23-13-8-9-14(23)12-15(11-13)25-18-7-3-4-10-21-18/h1-7,10,13-15H,8-9,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUDGYGBOWXCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3Cl)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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